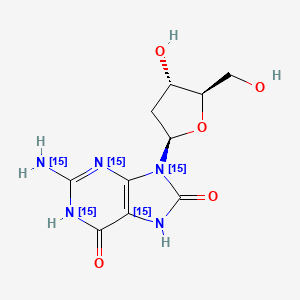
8-Hydroxy-2'-deoxyguanosine-15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2’-deoxyguanosine-15N5 is a stable isotope-labeled analog of 8-Hydroxy-2’-deoxyguanosine, a critical biomarker for oxidative stress and DNA damage. This compound is widely used in scientific research to study oxidative DNA damage and its implications in various diseases, including cancer and neurodegenerative disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2’-deoxyguanosine-15N5 typically involves the incorporation of nitrogen-15 isotopes into the guanine base. This can be achieved through a multi-step synthetic process that includes the protection of functional groups, selective nitration, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 8-Hydroxy-2’-deoxyguanosine-15N5 involves large-scale synthesis using automated systems to maintain consistency and efficiency. The process includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-2’-deoxyguanosine-15N5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior under different physiological conditions .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 8-Hydroxy-2’-deoxyguanosine-15N5. These products are essential for understanding the compound’s role in oxidative stress and DNA damage .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-2’-deoxyguanosine-15N5 is extensively used in scientific research to study oxidative DNA damage and its implications in various fields:
Wirkmechanismus
8-Hydroxy-2’-deoxyguanosine-15N5 exerts its effects by incorporating into DNA and undergoing oxidative modifications. The primary molecular target is the guanine base in DNA, where it forms 8-hydroxyguanine upon oxidation. This modification can lead to G→T transversions, which are mutagenic and contribute to carcinogenesis . The pathways involved include the generation of reactive oxygen species (ROS) and the activation of DNA repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxy-2’-deoxyguanosine: The non-labeled analog used as a biomarker for oxidative stress.
8-Oxo-7,8-dihydro-2’-deoxyguanosine: Another oxidized form of deoxyguanosine used in similar studies.
8-Oxoguanosine: A related compound used to study RNA oxidation.
Uniqueness
8-Hydroxy-2’-deoxyguanosine-15N5 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various experimental settings. This makes it a valuable tool for studying the dynamics of oxidative DNA damage and repair mechanisms .
Eigenschaften
Molekularformel |
C10H13N5O5 |
|---|---|
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1/i11+1,12+1,13+1,14+1,15+1 |
InChI-Schlüssel |
HCAJQHYUCKICQH-JPVJISKASA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C3=C(C(=O)[15NH]C(=[15N]3)[15NH2])[15NH]C2=O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


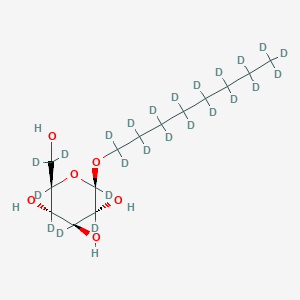

![2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate](/img/structure/B12402014.png)
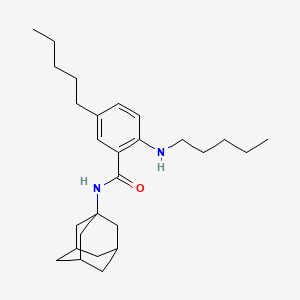
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one](/img/structure/B12402023.png)
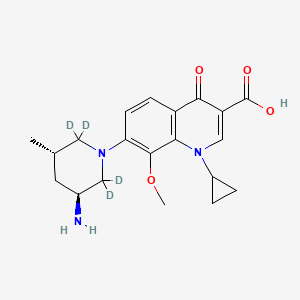
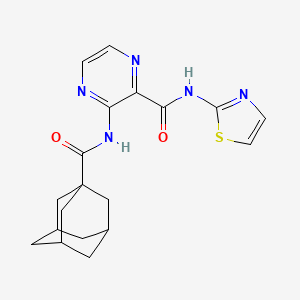
![(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one](/img/structure/B12402027.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12402030.png)

![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine](/img/structure/B12402061.png)
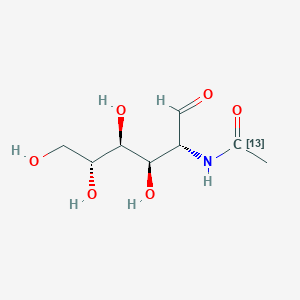
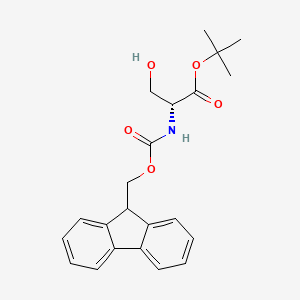
![2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)
